2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide is an organic compound that features a sulfanyl group attached to a chlorophenyl ring and an acetamide group linked to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 3-methylaniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler amide derivative.
Substitution: The chlorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amide derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Comparison: Compared to its analogs, 2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide may exhibit unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its similar counterparts.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-3-2-4-13(9-11)17-15(18)10-19-14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBACNPMUGJUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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